molecular formula C21H19N3O4S2 B11594152 2-Ethoxy-4-(7-oxo-3-phenyl-2-thioxo-2,3,4,5,6,7-hexahydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl)phenyl acetate

2-Ethoxy-4-(7-oxo-3-phenyl-2-thioxo-2,3,4,5,6,7-hexahydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl)phenyl acetate

Cat. No.: B11594152
M. Wt: 441.5 g/mol
InChI Key: JEZAICHKTUBAGX-UHFFFAOYSA-N
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Description

2-ETHOXY-4-{7-OXO-3-PHENYL-2-SULFANYLIDENE-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-5-YL}PHENYL ACETATE is a complex organic compound that features a thiazolopyrimidine core

Preparation Methods

The synthesis of 2-ETHOXY-4-{7-OXO-3-PHENYL-2-SULFANYLIDENE-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-5-YL}PHENYL ACETATE involves multiple steps. One common method includes the condensation of 3-phenyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one with 2-ethoxy-4-formylphenyl-4-methoxybenzoate . This reaction is typically carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenyl acetate moiety, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding alcohols or amines.

Scientific Research Applications

2-ETHOXY-4-{7-OXO-3-PHENYL-2-SULFANYLIDENE-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-5-YL}PHENYL ACETATE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It has potential as a bioactive compound with antioxidant properties.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways. For example, its antioxidant activity may involve the scavenging of free radicals and the inhibition of oxidative stress pathways . Further research is needed to elucidate the precise molecular mechanisms involved.

Properties

Molecular Formula

C21H19N3O4S2

Molecular Weight

441.5 g/mol

IUPAC Name

[2-ethoxy-4-(7-oxo-3-phenyl-2-sulfanylidene-5,6-dihydro-4H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)phenyl] acetate

InChI

InChI=1S/C21H19N3O4S2/c1-3-27-16-11-13(9-10-15(16)28-12(2)25)18-22-19-17(20(26)23-18)30-21(29)24(19)14-7-5-4-6-8-14/h4-11,18,22H,3H2,1-2H3,(H,23,26)

InChI Key

JEZAICHKTUBAGX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4)OC(=O)C

Origin of Product

United States

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